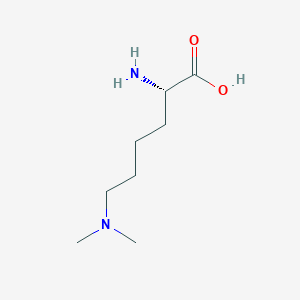

N(6),N(6)-二甲基-L-赖氨酸

描述

Synthesis Analysis

The synthesis of methylated lysine derivatives typically involves chemical reactions with a methyl donor, such as S-adenosyl methionine (SAM). The specific process can vary depending on the desired product and the starting materials .Molecular Structure Analysis

The molecular structure of a methylated lysine would include the basic structure of lysine – a central carbon atom bonded to a hydrogen atom, an amino group (-NH2), a carboxyl group (-COOH), and a side chain – with the addition of one or more methyl groups (-CH3) attached to the nitrogen atom in the side chain .Chemical Reactions Analysis

Methylated lysines can participate in various chemical reactions. For example, they can act as substrates for enzymes called demethylases, which remove the methyl group. This can significantly alter the function of the lysine or the protein it’s part of .Physical And Chemical Properties Analysis

The physical and chemical properties of a methylated lysine would depend on the specific compound . In general, adding a methyl group would increase the compound’s hydrophobicity (water-repelling properties) and could affect its reactivity .科学研究应用

食品工业应用

ε-聚-L-赖氨酸 (ε-PL) 以其抗菌活性、水溶性、安全性以及可生物降解性而闻名。 由于其普遍认为安全 (GRAS) 的地位,它已被广泛用作食品防腐剂 .

制药行业应用

该化合物的抗菌特性使其在制药行业也具有价值,它可用于药物制剂以防止微生物污染 .

生物技术生产

ε-聚-L-赖氨酸是由微生物产生的,特别是链霉菌属。 ε-PL 的生物技术生产是活跃的研究领域,重点是提高产量和效率 .

组蛋白修饰研究

N(6),N(6)-二甲基-L-赖氨酸在组蛋白修饰中发挥作用,组蛋白修饰对于基因表达调控至关重要。 对组蛋白位点特异性和定量甲基化的研究正在进行,以了解赖氨酸 NE-甲基化所协调的生物学现象 .

聚合物合成和改性

赖氨酸基聚合物,包括 ε-聚-L-赖氨酸和赖氨酸基树枝状大分子 (LBD) 化合物,由于其不同的排列形式和结构,具有广泛的应用。 正在探索合成和改性策略的进步,以用于各种用途 .

作用机制

The mechanism of action of N(6),N(6)-Dimethyl-L-lysine is not fully understood. It is thought to act by binding to certain amino acid residues in proteins, which then alters the protein's structure and function. It is also thought to interact with other molecules, such as lipids, to affect the structure and function of the proteins.

Biochemical and Physiological Effects

N(6),N(6)-Dimethyl-L-lysine has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with certain amino acid residues in proteins, which can alter the structure and function of the proteins. It has also been shown to affect the activity of enzymes and other proteins, and to affect the structure and function of lipids.

实验室实验的优点和局限性

The main advantage of using N(6),N(6)-Dimethyl-L-lysine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. However, N(6),N(6)-Dimethyl-L-lysine is not very soluble in water and can be difficult to work with in aqueous solutions.

未来方向

For research on N(6),N(6)-Dimethyl-L-lysine include further study of its mechanism of action and its effects on protein structure and function. Additionally, further studies could be conducted to explore the potential applications of N(6),N(6)-Dimethyl-L-lysine in pharmaceuticals, biomedicine, and biotechnology. Additionally, further studies could be conducted to explore the potential toxicity of N(6),N(6)-Dimethyl-L-lysine in humans and animals. Finally, further studies could be conducted to explore the potential use of N(6),N(6)-Dimethyl-L-lysine as a therapeutic agent.

安全和危害

属性

IUPAC Name |

(2S)-2-amino-6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWFEBMSGLYBY-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945241 | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2259-86-1 | |

| Record name | Dimethyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epsilon N-dimethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~,N~6~-Dimethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

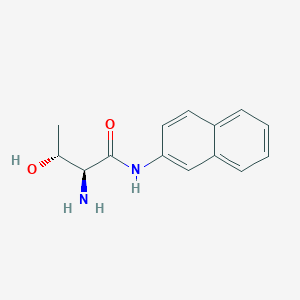

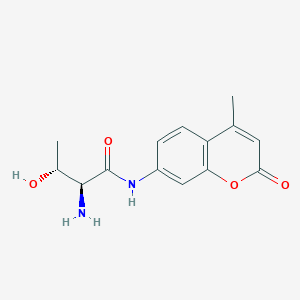

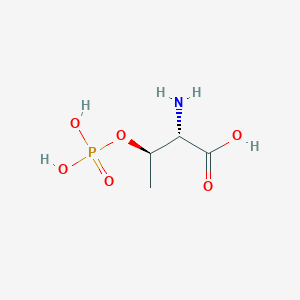

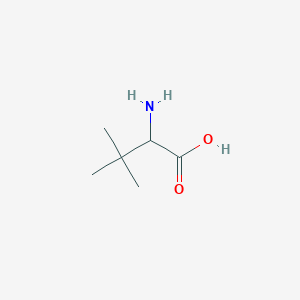

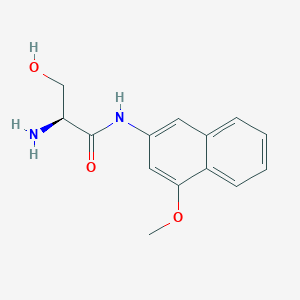

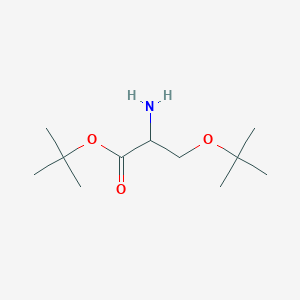

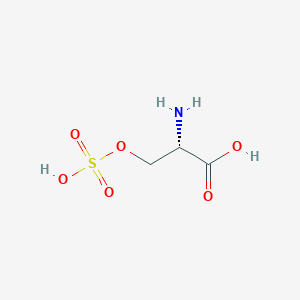

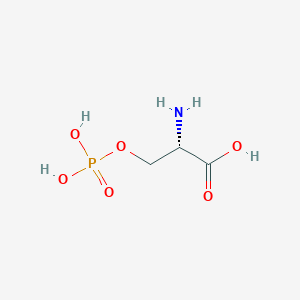

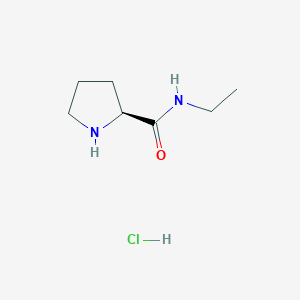

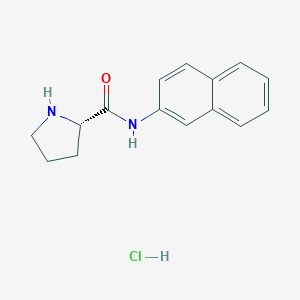

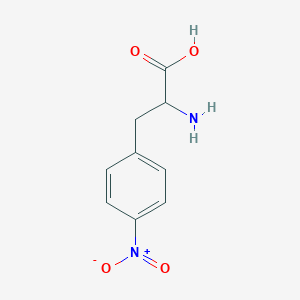

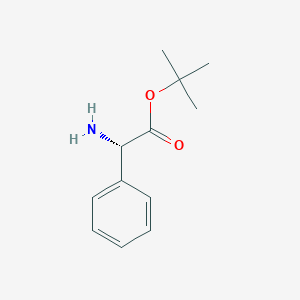

Feasible Synthetic Routes

Q & A

Q1: What is the role of N(6),N(6)-Dimethyl-L-lysine in carnitine biosynthesis?

A1: N(6),N(6)-Dimethyl-L-lysine is a key intermediate in the biosynthesis of carnitine in certain organisms, such as Neurospora crassa. Research has shown that the enzymatic conversion of L-lysine to carnitine involves a series of methylation steps. [] The first two steps involve the sequential methylation of L-lysine to produce N(6)-Methyl-L-lysine and then N(6),N(6)-Dimethyl-L-lysine. S-adenosyl-L-methionine acts as the methyl donor in these reactions. [] The final methylation step converts N(6),N(6)-Dimethyl-L-lysine to ε-N-trimethyl-L-lysine, which is then further metabolized to carnitine.

Q2: Is N(6),N(6)-Dimethyl-L-lysine found in other organisms besides Neurospora crassa?

A2: Yes, while the provided research highlights the role of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa, it has also been identified in other organisms. For example, a study on amphioxus troponin C, a calcium-binding protein, found that a small percentage of the protein contains N(6),N(6)-Dimethyl-L-lysine at position 20. [] This suggests that this modified amino acid may play diverse roles in different biological systems.

Q3: How do carnitine and ε-N-trimethyl-L-lysine affect the enzymatic synthesis of N(6),N(6)-Dimethyl-L-lysine in Neurospora crassa?

A3: Interestingly, research on Neurospora crassa strain 33933 (lys-) revealed that while lysine does not induce the synthesis of the enzymes responsible for N(6),N(6)-Dimethyl-L-lysine production, both carnitine and ε-N-trimethyl-L-lysine repress their synthesis. [] This suggests a feedback mechanism where the end product of the pathway, carnitine, and its immediate precursor, ε-N-trimethyl-L-lysine, downregulate the initial steps in the biosynthetic pathway.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。